8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (hereafter referred to as the target compound) is a purine-2,6-dione derivative with a molecular formula of C25H35N7O3 and a molecular weight of 481.60 g/mol . Its structure features a purine-2,6-dione core substituted at position 8 with a 4-benzylpiperazinylmethyl group and at position 3 with a methyl group. This compound is part of a broader class of xanthine derivatives, which are frequently explored for their pharmacological properties, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-22-16-15(17(25)21-18(22)26)19-14(20-16)12-24-9-7-23(8-10-24)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,19,20)(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLAIIXGKHCRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reductive amination of a purine derivative with 4-benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and bases such as potassium carbonate are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, it has been shown to act as an agonist of muscarinic acetylcholine receptors (mAChRs) of the M2 subtype, leading to increased contractile activity of smooth muscles .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The pharmacological activity of purine-2,6-dione derivatives is highly dependent on substituents at positions 1, 3, 7, and 6. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected Purine-2,6-dione Derivatives
Pharmacological and Biochemical Insights
- TRPC5 Activation (AM237): The substitution of a phenoxy group at position 8 with electron-withdrawing substituents (e.g., Cl, CF3O) enhances TRPC5 selectivity and potency .
- Antiasthmatic Activity (Compound 8) : The presence of a dichlorophenyl group in the piperazine-acetyl chain correlates with enhanced PDE3 inhibitory activity, suggesting electron-withdrawing groups improve target engagement .
- CK2 Inhibition: Bulky substituents at position 7 (e.g., phenoxypropyl) reduce inhibitory activity, highlighting the sensitivity of enzyme binding pockets to steric effects .
Mechanistic and SAR (Structure-Activity Relationship) Insights
- Position 8 : The 4-benzylpiperazinylmethyl group in the target compound may enhance lipophilicity and CNS penetration compared to simpler piperazine derivatives (e.g., ).
- Position 7 : Substitutions here (e.g., 2-ethoxyethyl in ) often modulate metabolic stability. For example, hydrophilic groups like morpholine () may reduce cytochrome P450 interactions.
- Electron-Withdrawing Groups : Dichlorophenyl (Compound 8) and trifluoromethoxy (AM237) substituents are recurrent in highly active analogs, suggesting a role in stabilizing ligand-receptor interactions .
Biological Activity
8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound notable for its complex structure and potential therapeutic applications. The compound integrates a purine base with a piperazine moiety, leading to diverse biological interactions. Its molecular formula is C₁₈H₂₃N₅O₂, and it has garnered interest for its possible roles in medicinal chemistry, particularly concerning antimicrobial and anticancer activities.
Structural Characteristics
The compound's structure features:
- Purine Core: A bicyclic structure that is essential for biological activity.
- Benzylpiperazine Substituent: This moiety enhances interactions with various biological targets.
Biological Activity Overview
Research indicates that 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits significant biological activity through various mechanisms:
-
Receptor Interaction:
- The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This interaction is critical for its potential therapeutic effects.
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Antimicrobial Properties:
- Studies suggest that the compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of bacterial growth or disruption of cellular processes.
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Anticancer Activity:
- Preliminary studies have shown promise in anticancer applications. The compound's ability to affect cell proliferation and induce apoptosis in cancer cells has been a focal point of research.
Research Findings
Recent studies have explored the biological activity of this compound in detail:
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme modulation | Interaction with specific receptors |
Case Studies
Several case studies have highlighted the efficacy of 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione:
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Case Study 1: Antimicrobial Testing
- In vitro studies demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics.
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Case Study 2: Cancer Cell Line Studies
- Evaluations on human cancer cell lines revealed that the compound effectively reduced cell viability and induced apoptosis via caspase activation. These findings suggest its potential as a lead compound for anticancer drug development.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps:
- Formation of the purine core through condensation reactions.
- Introduction of the benzylpiperazine moiety via nucleophilic substitution reactions.
The structural complexity contributes to its diverse biological activities. Variations in substituents can significantly alter the compound's affinity for biological targets and its overall efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
